molecular formula C19H16N4O3 B7477986 [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate

[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate

Cat. No.: B7477986
M. Wt: 348.4 g/mol
InChI Key: GROUVQNVVXLWPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazine ring substituted with an aminopyrazine-2-carboxylate group and a phenylanilinoethyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazine ring: Starting from a suitable precursor, such as 2,3-diaminopyrazine, the pyrazine ring is formed through cyclization reactions.

    Introduction of the aminopyrazine-2-carboxylate group: This step involves the reaction of the pyrazine ring with ethyl chloroformate and ammonia to introduce the aminopyrazine-2-carboxylate group.

    Attachment of the phenylanilinoethyl group: The final step involves the reaction of the intermediate compound with 2-phenylaniline under appropriate conditions to form the desired product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazine ring or the phenylanilinoethyl group are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of [2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate can be compared with other similar compounds, such as:

    2-Phenethylamines: These compounds share a similar phenylanilinoethyl group and are known for their biological activities and therapeutic potential.

    Spirocyclic oxindoles: These compounds have a spirocyclic structure and are used in medicinal chemistry for their unique properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

[2-oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3/c20-18-17(21-10-11-22-18)19(25)26-12-16(24)23-15-9-5-4-8-14(15)13-6-2-1-3-7-13/h1-11H,12H2,(H2,20,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GROUVQNVVXLWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)COC(=O)C3=NC=CN=C3N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.